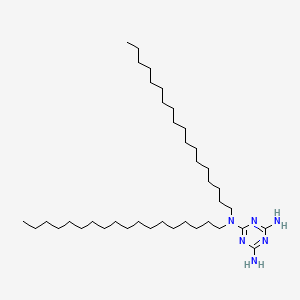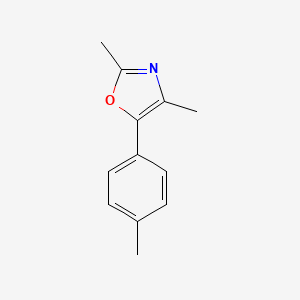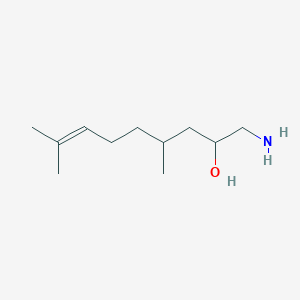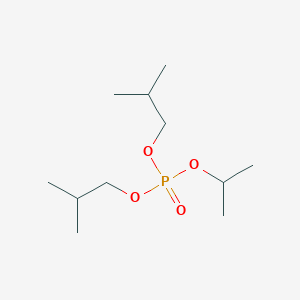![molecular formula C23H49O3PSn B12592670 Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate CAS No. 650612-89-8](/img/structure/B12592670.png)
Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a heptenyl chain, which is further substituted with a tributylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate typically involves the reaction of a heptenyl halide with diethyl phosphite in the presence of a base. The tributylstannyl group is introduced via a stannylation reaction, where a stannylating agent such as tributyltin hydride is used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The stannyl group can be reduced under specific conditions.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids and their derivatives.
Reduction: Reduced stannyl compounds.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Potential use in the development of bioactive molecules and as a probe in biological studies.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate involves its interaction with molecular targets through its phosphonate and stannyl groups. The phosphonate group can form strong bonds with metal ions, while the stannyl group can participate in organometallic reactions. These interactions enable the compound to act as a catalyst or a reagent in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl [1-(tritylamino)ethyl]phosphonate
- Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate
- Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine
Uniqueness
Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate is unique due to its combination of a phosphonate group with a tributylstannyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form strong bonds with metal ions makes it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
650612-89-8 |
|---|---|
Molekularformel |
C23H49O3PSn |
Molekulargewicht |
523.3 g/mol |
IUPAC-Name |
tributyl(1-diethoxyphosphorylhept-1-enyl)stannane |
InChI |
InChI=1S/C11H22O3P.3C4H9.Sn/c1-4-7-8-9-10-11-15(12,13-5-2)14-6-3;3*1-3-4-2;/h10H,4-9H2,1-3H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
KXNVOPGQUMBBOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=C(P(=O)(OCC)OCC)[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12592593.png)



![1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B12592627.png)
![N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide](/img/structure/B12592632.png)

![5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL](/img/structure/B12592644.png)
![2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol](/img/structure/B12592651.png)



![2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)-](/img/structure/B12592689.png)
